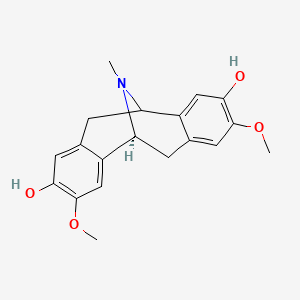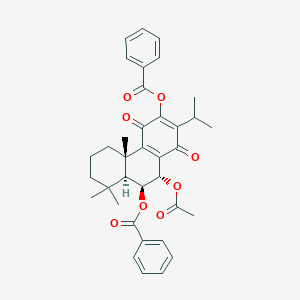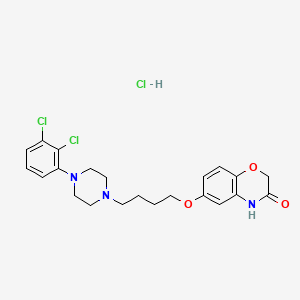
SA-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SA-2 is a photochromic tethered ligand for light-responsive human Carbonic Anhydrases (LihCAs).
Aplicaciones Científicas De Investigación
Microscopic Traffic Simulations
- Sensitivity Analysis in Traffic Model Calibration : Microscopic traffic simulations are crucial for transportation system design and optimization. Proper model calibration is essential, and sensitivity analysis (SA) aids in selecting the right calibration parameters. This study provides standard SA algorithms for traffic simulation model calibration, improving the efficiency and accuracy of these models in practice (Qiao Ge, 2016).
Self-Assembly in Scientific Research
- Self-Assembly Processes : SA refers to the organization of system components into structured formations without human intervention. This review discusses various SA modalities, including energy-driven, entropy-driven, templated, and field-directed, and their applications in creating adaptive materials and understanding biological systems (B. Grzybowski et al., 2009).
Laser and Fiber Optics
- Ultrashort Pulse Laser Sources : Fiber lasers often use saturable absorbers (SA) for ultrashort pulse production. The study compares multiple quantum wells and carbon nanotubes as SA materials, highlighting their applications in high-power fiber oscillators (A. Cabasse et al., 2011).
Hydrological Modeling
- Sensitivity Analysis in Hydrological Models : SA is crucial in hydrological modeling to understand model performance. The study reviews various global SA methods and their applications in hydrological modeling, discussing the advantages and limitations of each method (Xiaomeng Song et al., 2015).
Applications in Systems Biology
- Global Sensitivity Analysis in Biological Systems : This methodology addresses the estimation of parameter values in systems biology models. It combines functional principal component analysis with global SA techniques, identifying key parameters in biological models, as demonstrated in an insulin signaling pathway model (T. Sumner et al., 2012).
Atmospheric Research
- GOME-2 Operational Atmospheric Composition and UV Radiation Data : GOME-2 instruments provide valuable data for atmospheric research and applications, such as air quality studies and climate modeling. This paper offers a comprehensive overview of the O3M SAF project, discussing the GOME-2 data products and their validation (S. Hassinen et al., 2015).
Sentiment Analysis in Text Mining
- Sentiment Analysis (SA) in Text Mining : SA is the computational analysis of opinions and sentiments in text. This survey provides an overview of recent advancements in SA algorithms and applications, categorizing various techniques and related fields (Walaa Medhat et al., 2014).
Miscellaneous Applications
- Other applications of SA include:
- Man-Machine Interface in Disturbance Analysis : SAAP-2, a surveillance system for disturbance analysis in nuclear research reactors (F. Baldeweg et al., 1982).
- Laser Raman Spectroscopy in Pesticide Residues Testing : Using SA (N-Salicylideneanline) for pesticide residue testing and molecular structure analysis (J. Chang-jiang, 2008).
- Wet-Friction Clutches : SAE#2 test setup mathematical model for understanding the vibrational and dynamical behavior of clutches (Shoaib Iqbal et al., 2015).
Propiedades
Número CAS |
2205018-62-6 |
|---|---|
Nombre del producto |
SA-2 |
Fórmula molecular |
C20H18N6O6S |
Peso molecular |
470.46 |
Nombre IUPAC |
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(2-oxo-2-((4-((4-sulfamoylphenyl)diazenyl)phenyl) amino)ethyl)acetamide |
InChI |
InChI=1S/C20H18N6O6S/c21-33(31,32)16-7-5-15(6-8-16)25-24-14-3-1-13(2-4-14)23-17(27)11-22-18(28)12-26-19(29)9-10-20(26)30/h1-10H,11-12H2,(H,22,28)(H,23,27)(H2,21,31,32)/b25-24+ |
Clave InChI |
PQCAHDMPPLSWLQ-OCOZRVBESA-N |
SMILES |
O=C(NCC(NC1=CC=C(/N=N/C2=CC=C(S(=O)(N)=O)C=C2)C=C1)=O)CN3C(C=CC3=O)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SA-2; SA2; SA 2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-7-bromo-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide](/img/structure/B610559.png)








![4-Tert-butyl-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B610582.png)